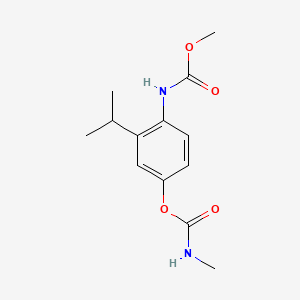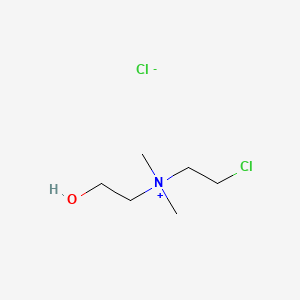
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is a quaternary ammonium compound with the chemical formula ClCH₂CH₂N(CH₃)₂CH₂CH₂OH. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride typically involves the reaction of N,N-dimethylethanolamine with ethylene oxide followed by chlorination. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Solvents: Polar solvents like water or ethanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using advanced analytical techniques to ensure the purity and concentration of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include secondary amines.
Applications De Recherche Scientifique
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane permeability and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-2-Chloroethyl-N,N-dimethylammonium chloride: Similar in structure but lacks the hydroxyl group.
N,N-Dimethyl-N-2-hydroxyethylammonium chloride: Similar but lacks the chloroethyl group.
Uniqueness
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is unique due to the presence of both the chloroethyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its applicability in various fields.
Propriétés
Numéro CAS |
23165-18-6 |
|---|---|
Formule moléculaire |
C6H15Cl2NO |
Poids moléculaire |
188.09 g/mol |
Nom IUPAC |
2-chloroethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QYVVECUEDSNKPF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCO)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


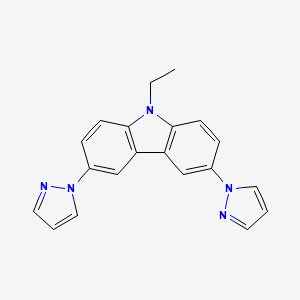
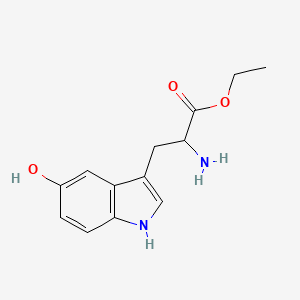
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)




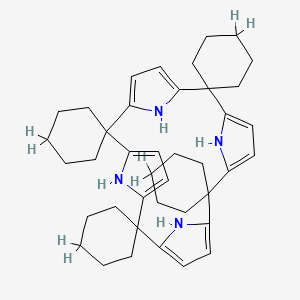
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

